

1-Bromo-6-methylheptane chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Bromo-6-methylheptane**

Cat. No.: **B1294610**

[Get Quote](#)

An In-depth Technical Guide on the Core Chemical Properties and Structure of **1-Bromo-6-methylheptane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of **1-bromo-6-methylheptane**. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and chemical synthesis. This document consolidates key data, outlines relevant experimental protocols, and presents visual representations of the compound's structure and reaction mechanisms.

Chemical Structure and Identification

1-Bromo-6-methylheptane is a primary alkyl bromide. Its structure consists of a seven-carbon heptane chain with a bromine atom attached to the first carbon (C1) and a methyl group at the sixth carbon (C6).^[1] This branched structure influences its physical properties and reactivity.

- IUPAC Name: **1-bromo-6-methylheptane**^{[2][3]}
- Molecular Formula: C₈H₁₇Br^{[1][2][3][4][5]}
- Canonical SMILES: CC(C)CCCCBr^[3]

- InChI: InChI=1S/C8H17Br/c1-8(2)6-4-3-5-7-9/h8H,3-7H2,1-2H3[2][3]
- InChIKey: BFYPQDKZLOZOLQ-UHFFFAOYSA-N[1][2][3][4]
- CAS Number: 52648-04-1[1][2][3]

Chemical Structure Diagram

Caption: 2D Structure of **1-Bromo-6-methylheptane**.

Physicochemical Properties

The physicochemical properties of **1-bromo-6-methylheptane** are summarized in the table below. It is important to note that many of the available data points are estimations.[1][6]

Property	Value	Source
Molecular Weight	193.12 g/mol	[2][3][5]
Appearance	Colorless oil	[1][6]
Boiling Point (estimated)	191.87 °C	[1][6]
Density (estimated)	1.1024 g/cm ³	[1]
Refractive Index (estimated)	1.4383	[1][6]
Solubility	Miscible with dichloromethane (DCM) and hexanes	[1][6]

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of **1-bromo-6-methylheptane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The methyl protons of the isopropyl group would appear as a doublet around 0.8-1.2 ppm. The CH₂ group adjacent to the bromine atom would be the most deshielded aliphatic proton, appearing further downfield (around 3.4 ppm)

as a triplet. The other methylene and methine protons would appear in the 1.2-1.8 ppm range.

- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms. The carbon atom bonded to the bromine (C1) will be shifted downfield to approximately 33-34 ppm. The carbons of the isopropyl methyl groups will be the most upfield signals.

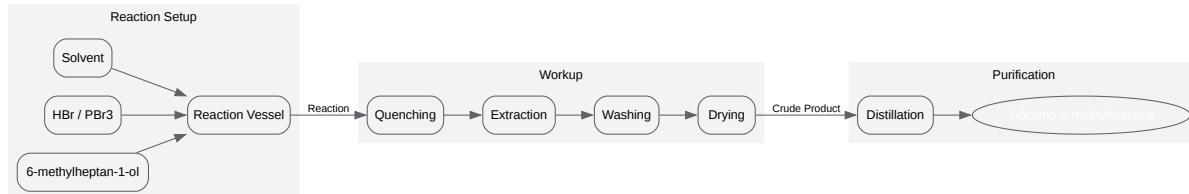
Infrared (IR) Spectroscopy

The IR spectrum of **1-bromo-6-methylheptane** will be dominated by C-H stretching and bending vibrations.^[4]

- C-H stretching: Strong absorptions in the 2850-2960 cm^{-1} region.
- C-H bending: Absorptions around 1465 cm^{-1} and 1370 cm^{-1} .
- C-Br stretching: A characteristic absorption in the fingerprint region, typically between 500 and 600 cm^{-1} .

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural isotopic abundance of ^{79}Br and ^{81}Br).^[2] Common fragmentation patterns would involve the loss of the bromine atom and cleavage of the alkyl chain.


Chemical Reactivity and Synthesis

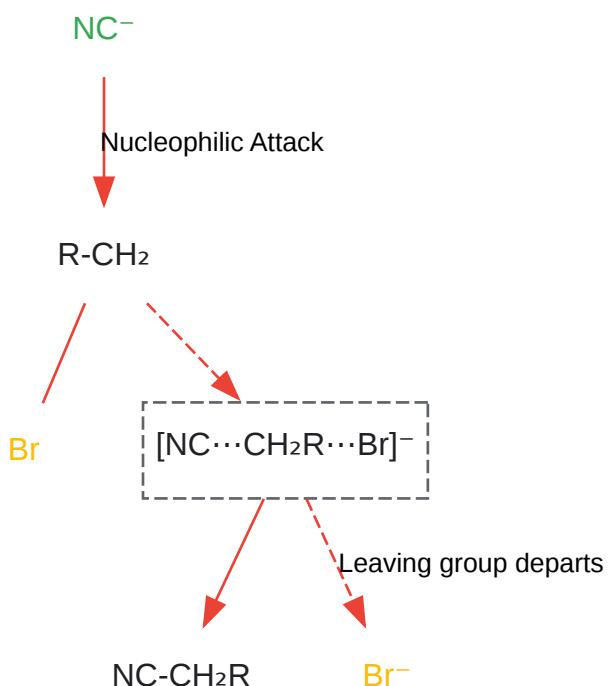
1-Bromo-6-methylheptane is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent.^[1] It undergoes typical reactions of primary alkyl halides, including nucleophilic substitution and elimination.

Synthesis

A common method for the synthesis of **1-bromo-6-methylheptane** is the free-radical bromination of 6-methylheptane using bromine (Br_2) in the presence of UV light.^[1]

Alternatively, it can be synthesized from 6-methylheptan-1-ol via nucleophilic substitution using reagents like HBr or PBr₃.^[1]

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of **1-bromo-6-methylheptane**.

Nucleophilic Substitution (S_N2) Reactions

As a primary alkyl halide, **1-bromo-6-methylheptane** readily undergoes S_N2 reactions with a variety of nucleophiles.

This reaction is a common method for extending a carbon chain by one carbon atom, forming a nitrile.

- Reaction: $\text{CH}_3(\text{CH}_3)\text{CH}(\text{CH}_2)_4\text{CH}_2\text{Br} + \text{NaCN} \rightarrow \text{CH}_3(\text{CH}_3)\text{CH}(\text{CH}_2)_4\text{CH}_2\text{CN} + \text{NaBr}$
- Conditions: Typically carried out in a polar aprotic solvent like DMSO or acetone, with heating.^[1]

[Click to download full resolution via product page](#)

Caption: S_n2 mechanism for the reaction with cyanide.

Elimination (E2) Reactions

When treated with a strong, sterically hindered base, **1-bromo-6-methylheptane** can undergo an E2 elimination to form an alkene.

This reaction favors the formation of the less substituted alkene (Hofmann product) due to the bulky base.

- Reaction: $CH_3(CH_3)CH(CH_2)_4CH_2Br + KOC(CH_3)_3 \rightarrow CH_3(CH_3)CH(CH_2)_3CH=CH_2 + KC(CH_3)_3OH + KBr$
- Conditions: Typically carried out in a non-polar solvent with heating.

Applications in Synthesis

1-Bromo-6-methylheptane serves as a key intermediate in the synthesis of various organic compounds. Its branched structure can be used to introduce specific steric properties into a

target molecule.^[1] It is used in the synthesis of isononylphenol, a precursor for polymers and surfactants.^{[1][6]} It has also been used in the preparation of esters with potential antiestrogenic activity.^[1]

Safety and Handling

1-Bromo-6-methylheptane is a flammable liquid and an irritant.^[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

1-Bromo-6-methylheptane is a valuable building block in organic synthesis. Its chemical properties and reactivity are characteristic of a primary alkyl halide, with a propensity for S_n2 and E2 reactions. A thorough understanding of its properties and reaction mechanisms is crucial for its effective application in research and development.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. Always consult the relevant safety data sheets (SDS) and established laboratory protocols before handling any chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-6-methylheptane | 52648-04-1 | Benchchem [benchchem.com]
- 2. Heptane, 1-bromo-6-methyl- [webbook.nist.gov]
- 3. 1-Bromo-6-methylheptane | C8H17Br | CID 104270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Heptane, 1-bromo-6-methyl- [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. 1-BROMO-6-METHYLHEPTANE Five Chongqing Chemdad Co. , Ltd [chemdad.com]

- To cite this document: BenchChem. [1-Bromo-6-methylheptane chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1294610#1-bromo-6-methylheptane-chemical-properties-and-structure\]](https://www.benchchem.com/product/b1294610#1-bromo-6-methylheptane-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com